3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide molecular weight and physical properties
3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide molecular weight and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide is a distinct chemical entity within the broader class of sulfonamides, a group of compounds renowned for their diverse and significant roles in medicinal chemistry. The sulfonamide functional group is a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. This guide provides a comprehensive technical overview of 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide, detailing its molecular characteristics, physical properties, a representative synthetic approach, and its potential biological significance, with a focus on its likely mechanism of action as a carbonic anhydrase inhibitor.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 296.78 g/mol | [1] |
| CAS Number | 326023-04-5 | [1][2] |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
Note: Specific experimental data for melting point, boiling point, and solubility are not widely reported. Researchers should handle the compound as a stable solid under standard laboratory conditions.
Chemical Structure and Identification
The structural formula of 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide is presented below. This structure is characterized by a central benzenesulfonamide core with three key substituents that influence its chemical and biological properties: an amino group at the 3-position, a methyl group at the 4-position, and an N-substituted 3-chlorophenyl ring.
Caption: Chemical structure of 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide.
Exemplary Synthetic Protocol
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target compound.
Step-by-Step Methodology:
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Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane.
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Addition of Sulfonyl Chloride: To the stirred solution, add 3-amino-4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise at room temperature. The addition should be controlled to manage any exothermic reaction.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Work-up: Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the sulfonyl chloride.
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Base: A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction to completion.
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Purification: Recrystallization or column chromatography is necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological and analytical studies.
Potential Biological Activity and Mechanism of Action
The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of biological targets. The primary and most extensively studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition:
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenesis. Several CA isoforms are overexpressed in various cancers, making them attractive targets for drug development.[4][5]
The proposed mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.
Caption: Simplified representation of carbonic anhydrase inhibition by a sulfonamide.
Given its structural features, 3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide is a strong candidate for investigation as a carbonic anhydrase inhibitor. The specific substitution pattern on the aromatic rings will influence its binding affinity and selectivity for different CA isoforms.
Future Directions and Applications
3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide represents a valuable scaffold for further investigation in drug discovery and development. Key areas for future research include:
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Experimental Determination of Physical Properties: Precise measurement of its melting point, boiling point, and solubility in various solvents is essential for its practical application and formulation.
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Biological Screening: A comprehensive biological evaluation of this compound against a panel of human carbonic anhydrase isoforms would elucidate its inhibitory potency and selectivity profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of analogs with modifications to the substituent groups would provide valuable insights into the structural requirements for optimal activity and selectivity.
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In Vivo Studies: Promising candidates identified from in vitro screening could be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
Conclusion
3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative with significant potential for applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. This guide has provided a detailed overview of its known molecular and physical properties, a representative synthetic protocol, and a discussion of its likely biological mechanism of action. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
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